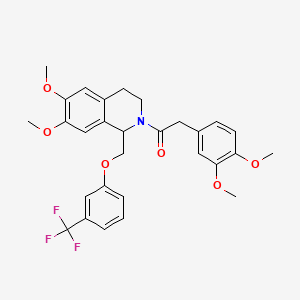![molecular formula C12H17N5 B11227582 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11227582.png)
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a tetrazole ring attached to a butan-2-amine moiety, with a 2-methylphenyl group as a substituent
準備方法
The synthesis of 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylhydrazine with butan-2-one to form the corresponding hydrazone. This intermediate is then treated with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to improve yield and reduce reaction time. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Tetrazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and antiviral properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It has been studied for its potential use in treating various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various formulations. Their unique chemical properties make them valuable in materials science and engineering applications.
作用機序
The mechanism of action of 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can be compared with other similar compounds, such as:
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]ethanamine: This compound has a shorter carbon chain compared to the butan-2-amine derivative, which may influence its chemical and biological properties.
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine: The presence of a propan-2-amine moiety instead of butan-2-amine can affect the compound’s reactivity and interactions with biological targets.
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]methanamine: The methanamine derivative has a simpler structure, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H17N5 |
|---|---|
分子量 |
231.30 g/mol |
IUPAC名 |
2-[1-(2-methylphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C12H17N5/c1-4-12(3,13)11-14-15-16-17(11)10-8-6-5-7-9(10)2/h5-8H,4,13H2,1-3H3 |
InChIキー |
GHZAIWAVTQPSEE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=NN=NN1C2=CC=CC=C2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine](/img/structure/B11227516.png)

![2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227527.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11227552.png)
![N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227569.png)

![5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11227576.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide](/img/structure/B11227589.png)
![N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227590.png)
![2'-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227597.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227601.png)
![7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11227605.png)
![N-{5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11227608.png)
